molecular formula C26H21F4NO4 B12286038 (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid

Cat. No.: B12286038
M. Wt: 487.4 g/mol
InChI Key: CKCIPTQCCNKYOK-QHCPKHFHSA-N
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Description

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a trifluoromethyl-substituted phenyl ring. These structural features contribute to its reactivity and utility in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Formation of the butanoic acid backbone: The protected amine is then coupled with a suitable butanoic acid derivative under conditions that promote the formation of the desired backbone.

    Introduction of the fluoro and trifluoromethyl groups: The phenyl ring is functionalized with fluoro and trifluoromethyl groups using selective halogenation and trifluoromethylation reactions.

    Deprotection: The Fmoc group is removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and trifluoromethylating agents (CF₃I) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is used as a probe to study enzyme activity and protein interactions. The Fmoc group facilitates the incorporation of the compound into peptides and proteins, enabling detailed studies of their structure and function.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the fluoro and trifluoromethyl groups enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Lacks the fluoro and trifluoromethyl groups, resulting in different reactivity and applications.

    (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-chloro-3-(trifluoromethyl)phenyl)butanoic acid: Contains a chloro group instead of a fluoro group, leading to variations in chemical behavior and biological activity.

Uniqueness

The presence of both fluoro and trifluoromethyl groups in (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoro-3-(trifluoromethyl)phenyl)butanoic acid imparts unique properties, such as increased stability, enhanced binding affinity, and selective reactivity. These features distinguish it from similar compounds and make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C26H21F4NO4

Molecular Weight

487.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-fluoro-3-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C26H21F4NO4/c27-22-11-9-15(13-21(22)26(28,29)30)10-12-23(24(32)33)31-25(34)35-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,31,34)(H,32,33)/t23-/m0/s1

InChI Key

CKCIPTQCCNKYOK-QHCPKHFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=C(C=C4)F)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)F)C(F)(F)F)C(=O)O

Origin of Product

United States

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